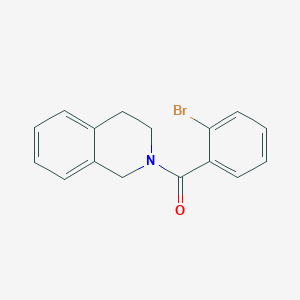![molecular formula C24H24N4O2 B447061 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE](/img/structure/B447061.png)
1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its multiple methyl and phenyl substitutions, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and diketones. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts to facilitate the formation of the pyrazole ring.
Aldol condensation: To introduce the methylene bridge between the pyrazole rings.
Hydroxy group introduction: Through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Common techniques include:
Catalytic processes: Using metal catalysts to enhance reaction rates.
Purification methods: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: To form corresponding ketones or aldehydes.
Reduction: To convert double bonds into single bonds, or nitro groups into amines.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Could produce alcohols or amines.
Substitution: Might result in halogenated derivatives or other substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, pyrazole derivatives are often studied for their potential pharmacological properties. This compound may exhibit:
Anti-inflammatory: Reducing inflammation in biological systems.
Antimicrobial: Inhibiting the growth of bacteria or fungi.
Anticancer: Potentially targeting cancer cells.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include:
Signal transduction: Affecting cellular communication processes.
Enzyme inhibition: Blocking the activity of specific enzymes.
Receptor modulation: Altering the function of cellular receptors.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenyl)-1H-pyrazol-3-one: A simpler pyrazole derivative with fewer substitutions.
4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Lacking the 3,4-dimethylphenyl group.
Uniqueness
The uniqueness of 1-(3,4-DIMETHYLPHENYL)-4-{(Z)-1-[5-HYDROXY-3-METHYL-1-(3-METHYLPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-3-METHYL-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C24H24N4O2 |
|---|---|
Molecular Weight |
400.5g/mol |
IUPAC Name |
(4Z)-4-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C24H24N4O2/c1-14-7-6-8-19(11-14)27-23(29)21(17(4)25-27)13-22-18(5)26-28(24(22)30)20-10-9-15(2)16(3)12-20/h6-13,26H,1-5H3/b21-13- |
InChI Key |
FRRRTXGSHQPORX-BKUYFWCQSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C)C(=N2)C |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C)/C(=N2)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C)C(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B446981.png)
![3-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B446982.png)


![N'-[(4,5-dibromo-2-furyl)methylene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B446986.png)

![[4-bromo-2-[(E)-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B446990.png)
![[2-methoxy-4-[(E)-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B446994.png)



![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propenylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B447003.png)

